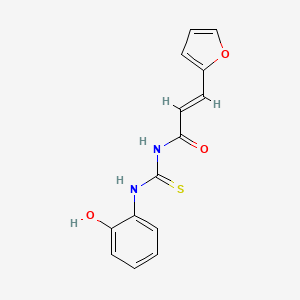![molecular formula C16H16ClN5O2S B10882115 5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10882115.png)
5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: is a complex organic compound that features a combination of pyrazole, triazole, and benzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a chlorobenzoic acid derivative.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a β-diketone, followed by tert-butylation.
Preparation of Triazole Intermediate: The triazole ring is often formed via a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.
Coupling Reaction: The pyrazole and triazole intermediates are then coupled with 2-chlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
類似化合物との比較
Similar Compounds
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: Contains a methyl group instead of a sulfanyl group, leading to different chemical properties.
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-HYDROXY-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: Features a hydroxy group, which can participate in hydrogen bonding and alter the compound’s solubility and reactivity.
Uniqueness
The presence of the sulfanyl group in 5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID distinguishes it from similar compounds
特性
分子式 |
C16H16ClN5O2S |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
5-[3-(5-tert-butyl-1H-pyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C16H16ClN5O2S/c1-16(2,3)12-7-11(18-19-12)13-20-21-15(25)22(13)8-4-5-10(17)9(6-8)14(23)24/h4-7H,1-3H3,(H,18,19)(H,21,25)(H,23,24) |
InChIキー |
YTFSGYBTALVIMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


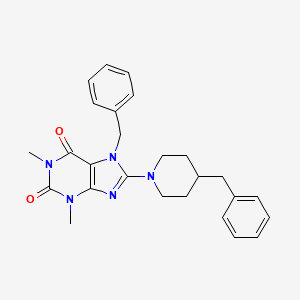
![1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882049.png)
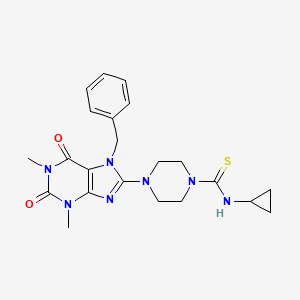
![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
![methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882063.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
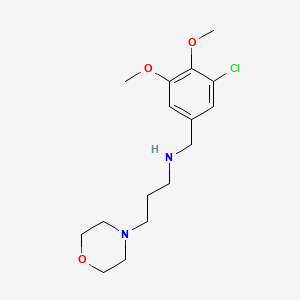
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)
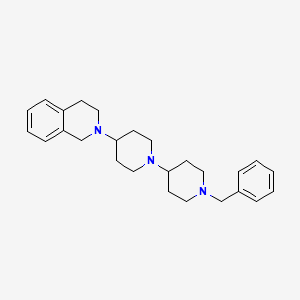
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate](/img/structure/B10882074.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)
methanone](/img/structure/B10882080.png)

